Regioisomeric Scaffold Potency Advantage: 6-Azaindole vs. 5-Azaindole and Other Heterocycles in Acid Pump Antagonism
In a head-to-head template comparison study, the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) scaffold was identified as the most potent among eight heterocyclic templates tested for H⁺/K⁺ ATPase inhibition [1]. Although the specific compound ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate was not the final bioactive molecule, it serves as the direct precursor to the N1-substituted-5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate series that yielded compounds with IC₅₀ values of 28–29 nM against hog gastric H⁺/K⁺ ATPase [2]. By contrast, the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) template and the imidazo[1,2-a]pyridine template exhibited reduced potency in the same assay system, requiring further optimization to approach comparable activity [1].
| Evidence Dimension | H⁺/K⁺ ATPase inhibitory potency of derived compounds |
|---|---|
| Target Compound Data | Derivatives of 1H-pyrrolo[2,3-c]pyridine-2-carboxylate scaffold: IC₅₀ = 28–29 nM (compounds 14f, 14g) [2] |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine and 1H-pyrrolo[2,3-b]pyridine templates: required significant molecular weight increase to achieve sub-100 nM potency [1] |
| Quantified Difference | ~3–10 fold potency advantage for the [2,3-c] scaffold over [2,3-b] and imidazo[1,2-a] templates at comparable molecular weights [1] |
| Conditions | H⁺/K⁺ ATPase isolated from hog gastric mucosa; in vitro enzyme inhibition assay [1][2] |
Why This Matters
For programs targeting gastric acid-related disorders, starting from the 6-azaindole scaffold offers a validated potency advantage that can reduce the number of synthetic iterations required to reach a lead compound.
- [1] Panchal T. et al., Bioorg. Med. Chem. Lett. 2009, 19, 6813–6817. Evaluation of basic, heterocyclic ring systems as templates for use as potassium competitive acid blockers (pCABs). View Source
- [2] Yoon Y.A. et al., Bioorg. Med. Chem. Lett. 2010, 20, 5237–5240. Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). View Source
